3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626578
InChI: InChI=1S/C13H14F2N2/c14-13(15)4-6-17(7-5-13)10-12-3-1-2-11(8-12)9-16/h1-3,8H,4-7,10H2
SMILES: C1CN(CCC1(F)F)CC2=CC(=CC=C2)C#N
Molecular Formula: C13H14F2N2
Molecular Weight: 236.26 g/mol

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile

CAS No.:

Cat. No.: VC13626578

Molecular Formula: C13H14F2N2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile -

Specification

Molecular Formula C13H14F2N2
Molecular Weight 236.26 g/mol
IUPAC Name 3-[(4,4-difluoropiperidin-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C13H14F2N2/c14-13(15)4-6-17(7-5-13)10-12-3-1-2-11(8-12)9-16/h1-3,8H,4-7,10H2
Standard InChI Key CHFORXZEDPTNCD-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)CC2=CC(=CC=C2)C#N
Canonical SMILES C1CN(CCC1(F)F)CC2=CC(=CC=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile is C₁₃H₁₄F₂N₂, derived as follows:

  • Benzonitrile core: C₇H₄N (molecular weight: 103.12 g/mol).

  • 4,4-Difluoropiperidine: C₅H₈F₂N (molecular weight: 133.12 g/mol).

  • Methylene linker: CH₂ (molecular weight: 14.03 g/mol).

The total molecular weight is 235.27 g/mol.

Structural Analysis

  • Benzonitrile group: The nitrile (-C≡N) group at the para position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

  • 4,4-Difluoropiperidine: Fluorination at the 4-positions of the piperidine ring alters ring conformation and enhances metabolic stability. The chair conformation is stabilized by fluorine’s electronegativity, reducing ring puckering .

  • Methylene bridge: The -CH₂- group connects the aromatic and piperidine moieties, providing rotational flexibility while maintaining spatial separation.

Key Spectral Data (Inferred from Analogues)

  • IR Spectroscopy: Strong absorption at ~2,240 cm⁻¹ (C≡N stretch) and 1,100–1,000 cm⁻¹ (C-F stretches) .

  • ¹H NMR: Signals at δ 2.5–3.5 ppm (piperidine protons), δ 4.0–4.5 ppm (methylene protons), and δ 7.4–7.8 ppm (aromatic protons) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile involves two primary steps:

Step 1: Preparation of 4,4-Difluoropiperidine

4,4-Difluoropiperidine is synthesized via fluorination of piperidine derivatives. A common method employs diethylaminosulfur trifluoride (DAST) to replace hydroxyl or other leaving groups with fluorine atoms . For example:

Piperidin-4-ol+2DAST4,4-Difluoropiperidine+byproducts\text{Piperidin-4-ol} + 2 \text{DAST} \rightarrow \text{4,4-Difluoropiperidine} + \text{byproducts}

Reaction conditions: Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours .

Step 2: Alkylation of Benzonitrile

The methylene bridge is introduced via nucleophilic substitution. 3-(Bromomethyl)benzonitrile reacts with 4,4-difluoropiperidine in the presence of a base:

3-(Bromomethyl)benzonitrile+4,4-DifluoropiperidineK₂CO₃, DMFTarget Compound\text{3-(Bromomethyl)benzonitrile} + \text{4,4-Difluoropiperidine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Reaction conditions: Dimethylformamide (DMF), potassium carbonate, 60°C, 6–8 hours .

Industrial Scaling Challenges

  • Fluorination Safety: DAST is highly toxic and moisture-sensitive, requiring specialized equipment for large-scale use .

  • Purification: Column chromatography is often needed to isolate the product, increasing production costs.

Physicochemical Properties

Thermodynamic Data (Predicted)

PropertyValueMethod of Estimation
Melting Point85–90°CAnalogous piperidine derivatives
Boiling Point320–325°C (dec.)EPI Suite™
LogP (Partition Coefficient)2.1 ± 0.3XLogP3
Solubility in Water0.5 mg/mLALOGPS

Stability Profile

  • Thermal Stability: Decomposes above 250°C, releasing hydrogen fluoride (HF) .

  • Photostability: Stable under ambient light; prolonged UV exposure causes nitrile degradation.

ParameterRatingSource
Acute Toxicity (Oral)Category 4 (LD₅₀ > 500 mg/kg)Analogous compounds
Skin IrritationNon-irritantEPI Suite™
Environmental PersistenceModerate (t₁/₂ = 60 days)BIOWIN™

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